N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide
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Description
N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.343. The purity is usually 95%.
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Scientific Research Applications
Antioxidative Properties
A study explored the antioxidative potential of N-arylbenzamides, highlighting the significant antioxidative properties of derivatives with multiple hydroxy and methoxy groups. The combination of experimental and computational studies identified the trihydroxy derivative as a lead compound for further optimization, emphasizing the positive influence of electron-donating methoxy groups on antioxidant capabilities (Perin et al., 2018).
Electrocatalytic Determination
Research developed a modified carbon paste electrode for the electrocatalytic determination of glutathione and piroxicam, showcasing the utility of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs. This novel approach resulted in a potent and persistent electron mediating behavior, enabling precise analytical applications (Karimi-Maleh et al., 2014).
Structural Analysis
The crystal structure analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide revealed two crystalline polymorphs, providing insights into the molecular conformations and hydrogen bonding critical for understanding the compound's chemical behavior and potential applications (Yasuoka et al., 1969).
Antiviral Activity
A series of N-phenylbenzamide derivatives were synthesized and evaluated for their anti-Enterovirus 71 activities. Among these, specific derivatives demonstrated low micromolar concentration activities, suggesting their promise as lead compounds for anti-EV 71 drug development (Ji et al., 2013).
Antibacterial Properties
Investigations into the antibacterial properties of 3-methoxybenzamide derivatives against staphylococcal compounds identified potent antistaphylococcal compounds with improved pharmaceutical properties. This research underscores the potential of these derivatives in developing new antibacterial agents (Haydon et al., 2010).
Inhibition of Cell Division
The study on 3-Methoxybenzamide (3-MBA) demonstrated its ability to inhibit cell division in Bacillus subtilis by affecting the cell division system involving FtsZ function. This finding provides a foundation for understanding the mechanism of action of benzamide derivatives in bacterial cell division inhibition (Ohashi et al., 1999).
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(20,13-8-4-3-5-9-13)12-18-16(19)14-10-6-7-11-15(14)21-2/h3-11,20H,12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHWFILDRASONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1OC)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.